7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one
Description
The compound 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a fully saturated decahydroquinoline core fused with a pyrazole ring. Key structural features include:
- Chlorine substituent at position 7, which enhances electron-withdrawing properties and influences receptor binding.
- Phenyl group at position 2, contributing to hydrophobic interactions with target proteins.
- Saturated bicyclic system (decahydroquinoline), which may improve metabolic stability compared to aromatic analogs.
Properties
Molecular Formula |
C16H20ClN3O |
|---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H20ClN3O/c17-10-6-7-12-14(8-10)18-9-13-15(12)19-20(16(13)21)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2 |
InChI Key |
ASKJIFOBTAVBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)NCC3C2NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer condensation, where an anthranilic acid derivative reacts with a ketone in the presence of a catalyst . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single reaction vessel .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and survival pathways . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substitution Patterns
The table below compares the target compound with key pyrazoloquinolinone derivatives, emphasizing substituent effects and biological activities:
Key Findings from Comparative Studies
Substituent Position and Electronic Effects
- Chlorine vs. Methoxy Groups : Chlorine at position 7 or 8 (as in 8k and DK-I-87-1) enhances binding affinity to GABAARs compared to methoxy substituents, likely due to stronger electron-withdrawing effects .
- Deuterated Analogs : Deuterium substitution (e.g., DK-I-56-1) improves metabolic stability without altering receptor selectivity, making it advantageous for in vivo applications .
Ring Saturation and Pharmacokinetics
Functional Selectivity
- α6-GABAAR Subtype Selectivity : DK-I-56-1 and DK-I-87-1 show >100-fold selectivity for α6-subtype receptors over α1, attributed to methoxy-d3 and chloro substituents, respectively .
- BZR Agonism : 8-(Benzyloxy)-2-phenyl analogs exhibit agonist activity at BZRs (GABA shift ratio >2), while 4-chlorophenyl derivatives (CGS 9896) act as antagonists .
Antiviral Activity
- Fluorophenyl and chloro-substituted pyrazoloquinolinones (e.g., 4d3) inhibit vaccinia virus (IC50 = 12 μM) and herpes simplex virus-1 (IC50 = 8 μM), though mechanisms remain unclear .
Structural Isomers and Related Heterocycles
Pyrroloquinolinones (Pyrrolo[3,2-f]quinolin-9-ones)
Compounds like 9-chloro-2-ethyl-pyrrolo[3,2-f]quinolin-7-one (CAS RN: 917891-35-1) and 3-substituted pyrrolo[3,2-f]quinolin-9-ones exhibit multitarget activity (e.g., anti-inflammatory, analgesic) but lack the pyrazole ring critical for GABAAR binding .
Pyrazolo[3,4-b]quinolinones
These isomers (e.g., 4-(4-Cl-Ph)-3,7,7-trimethyl-pyrazolo[3,4-b]quinolin-5-one) show distinct SAR profiles due to altered ring fusion positions, often targeting kinases or antimicrobial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
